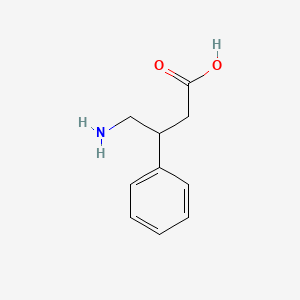

4-Amino-3-phenylbutanoic acid

Vue d'ensemble

Description

- Les effets secondaires peuvent inclure la sédation, la somnolence, les nausées, l'irritabilité et l'agitation. Une surdose peut entraîner une dépression marquée du système nerveux central .

PhGABA: est un composé structurellement apparenté au neurotransmetteur acide γ-aminobutyrique (GABA).

PhGABA: présente des effets anxiolytiques et est utilisé pour traiter l'anxiété, l'insomnie et d'autres indications.

Applications De Recherche Scientifique

Biology: Researchers investigate its effects on neurotransmission and neuronal activity.

Medicine: Although not widely approved, it is used for anxiety and insomnia in some countries.

Industry: Its industrial applications are limited due to regulatory restrictions.

Mécanisme D'action

Target of Action

Phenibut, also known as 4-Amino-3-phenylbutanoic acid, primarily targets the GABA (γ-aminobutyric acid) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a principal role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Phenibut acts as a GABA-mimetic , primarily at GABA(B) receptors . This means it mimics the action of GABA and binds to GABA receptors, just like the natural neurotransmitter . At low concentrations, Phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Biochemical Pathways

GABAergic pathways . These pathways are involved in various neurological functions, including mood regulation, stress response, and sleep .

Pharmacokinetics

Phenibut is well-absorbed in the body with a bioavailability of more than 63% for a 250 mg dose . It is minimally metabolized in the liver, with most of it being excreted unchanged in the urine . The onset of action for oral administration is between 2 to 4 hours, and its elimination half-life is approximately 5.3 hours . The duration of action ranges from 15 to 24 hours for doses between 1 to 3 grams .

Result of Action

The molecular and cellular effects of Phenibut’s action result in its anxiolytic (anti-anxiety), nootropic (cognition enhancing), and hypnotic (sleep-inducing) effects . These effects are due to its interaction with the GABA receptors, leading to decreased neuronal excitability .

Action Environment

The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, the presence of other substances or drugs in the body can affect Phenibut’s absorption, distribution, metabolism, and excretion. Furthermore, individual factors such as age, health status, and genetic makeup can also influence its action .

Safety and Hazards

When handling 4-Amino-3-phenylbutanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Analyse Biochimique

Biochemical Properties

Phenibut acts as a GABA-mimetic, primarily at GABA(B) receptors . The pharmacological activity of racemic phenibut relies on R-phenibut and this correlates to the binding affinity of enantiomers of phenibut to the GABAB receptor . In addition, R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels .

Cellular Effects

Phenibut has been found to have various effects on cells. It is highly effective in treating anxiety, post-traumatic stress disorder, depression, asthenia, insomnia, alcoholism, stuttering, and vestibular disorders . It also improves mental performance (attention, memory, speed and accuracy of sensory-motor reactions), physical performance, and reduces sleep disorders as well as movement and speech disorders .

Molecular Mechanism

Phenibut is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Temporal Effects in Laboratory Settings

There are reports of adverse health effects associated with phenibut use, and some evidence suggests that continued use can lead to dependence and increased tolerance, which means an increasingly higher dose is needed for the same effect .

Dosage Effects in Animal Models

The effects of phenibut can vary with different dosages. Overdose of phenibut can produce marked central nervous system depression including unconsciousness .

Metabolic Pathways

Phenibut is metabolized in the liver with minimal activity . The metabolites of phenibut are inactive .

Transport and Distribution

Phenibut is well-absorbed and has a bioavailability of ≥63% (250 mg) . It is usually taken by mouth as a tablet, but may be given intravenously .

Subcellular Localization

Given its role as a GABA-mimetic, it is likely to interact with GABA receptors which are typically located in the cell membrane .

Méthodes De Préparation

Voies de synthèse: peut être synthétisé par diverses méthodes, y compris des réactions chimiques impliquant des précurseurs d'acide phénylacétique et d'acide γ-aminobutyrique.

Production industrielle: Bien qu'il ait été développé en Union soviétique, il est actuellement commercialisé à des fins médicales dans des pays tels que la Russie, l'Ukraine, la Biélorussie, le Kazakhstan et la Lettonie.

Analyse Des Réactions Chimiques

Réactions: peut subir diverses réactions, y compris l'oxydation, la réduction et la substitution.

Réactifs et conditions courants: Les réactifs et conditions spécifiques dépendent de la transformation souhaitée. Par exemple, l'oxydation peut impliquer des peracides, tandis que la réduction pourrait utiliser des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Produits principaux: Les produits formés à partir de ces réactions varieraient en fonction du type de réaction spécifique et des conditions.

Applications de la recherche scientifique

Biologie: Les chercheurs étudient ses effets sur la neurotransmission et l'activité neuronale.

Médecine: Bien qu'il ne soit pas largement approuvé, il est utilisé pour l'anxiété et l'insomnie dans certains pays.

Industrie: Ses applications industrielles sont limitées en raison de restrictions réglementaires.

Mécanisme d'action

Analogue du GABA: agit comme un agoniste du récepteur GABA B, similaire au baclofène et au γ-hydroxybutyrate (GHB).

Modulation de la dopamine: À faibles concentrations, il augmente légèrement les niveaux de dopamine cérébrale, offrant des effets stimulants en plus de l'anxiolyse.

Comparaison Avec Des Composés Similaires

Unicité: se distingue par sa combinaison d'effets anxiolytiques et de propriétés stimulantes douces.

Composés similaires: D'autres analogues du GABA comprennent le baclofène, les dérivés du phénibút et les composés apparentés.

Propriétés

IUPAC Name |

4-amino-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFOCGYVTAOKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870838 | |

| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-21-3 | |

| Record name | Phenibut | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenibut | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENIBUT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2M58D6LA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

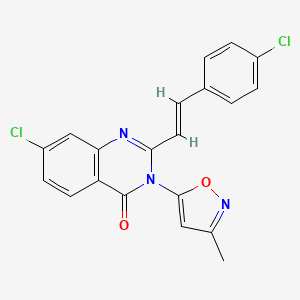

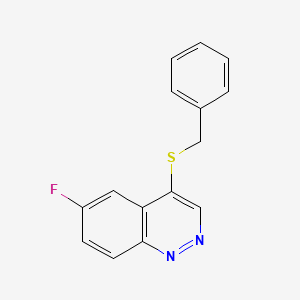

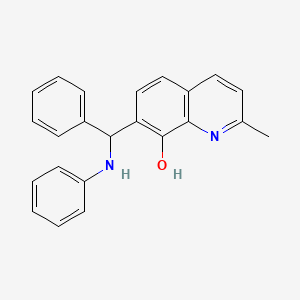

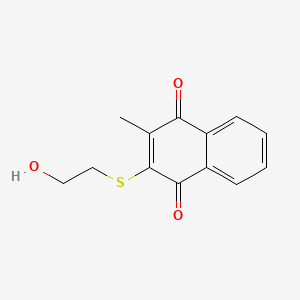

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B1680230.png)

![4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one](/img/structure/B1680233.png)

![(4Z)-4-[[4-[[4-[(6,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylphenyl]hydrazinylidene]-3-oxonaphthalene-2,7-disulfonic acid](/img/structure/B1680238.png)